Comprehensive Structural and Functional Analysis of C.I. Acid Blue 34 (Sodium Salt)
Comprehensive Structural and Functional Analysis of C.I. Acid Blue 34 (Sodium Salt)
[1][2][3][4][5][6]
Executive Summary & Chemical Identity[2][4][6][7][8][9]
C.I. Acid Blue 34 (C.I. 42561) is a synthetic anionic dye belonging to the triarylmethane class.[1][2][3][4] Unlike the anthraquinone-based "Acid Blue" variants (e.g., Acid Blue 25) often cited in textile literature for high lightfastness, Acid Blue 34 is characterized by its brilliant steric resonance and high molar extinction coefficient.[1][2] It is primarily utilized in the coloration of protein fibers (wool, silk) and as a biological stain due to its affinity for basic amino acid residues.[1][2]
Critical Disambiguation Note: In industrial catalogues, the trade name "Cloth Fast Blue B" is occasionally misattributed to Acid Blue 34. However, authoritative indices (Colour Index International) link "Cloth Fast Blue B" to Acid Blue 120.[1][2] This guide focuses strictly on the chemical entity C.I. 42561 , the true Acid Blue 34.
Chemical Nomenclature & Identifiers[2][4][6][7][8][9][10]
| Identifier Type | Value |
| Colour Index (C.I.) | 42561 |
| CAS Registry Number | 6460-05-5 (Sodium Salt) |
| Chemical Name | Benzenemethanaminium, N-[4-[[4-(dimethylamino)-3-sulfophenyl][4-[methyl[(3-sulfophenyl)methyl]amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, inner salt, sodium salt |
| Molecular Formula | |
| Molecular Weight | ~629.72 g/mol |
| Appearance | Dark violet-blue powder |
| Solubility | Soluble in water (Blue-Purple); Slightly soluble in ethanol |
Molecular Architecture & Physicochemical Profile[2][3][4]
Structural Analysis
The core of Acid Blue 34 is a triphenylmethane skeleton.[4] Its chromophore arises from the extensive conjugation across the three phenyl rings, stabilized by a central carbon atom (the methane carbon).[1][2][3]
-
Auxochromes: The molecule features dimethylamino groups and an N-methyl-N-benzylamino group.[1][2][3] These electron-donating groups (EDGs) push electron density into the conjugated system, shifting absorption into the visible spectrum (bathochromic shift).[1][2][3]
-
Solubilizers: Two sulfonate groups (
) are present.[1][2][3] One is typically located on the phenyl ring of the benzyl substituent, and the other on one of the primary aryl rings.[2] These provide water solubility and the anionic charge necessary for ionic bonding with cationic substrates.[1][2][3] -
Resonance: The molecule exists in equilibrium between a neutral leuco form (colorless, reduced) and a cationic/zwitterionic quinoid form (colored).[1][2][3] In aqueous solution, the sodium salt stabilizes the ionized sulfonate groups, maintaining the dye in its active, colored state.[2]
Spectral Properties[2][3][4][11]
- (Water): ~590–610 nm (varies slightly with pH).[1][2][3]
-
pH Sensitivity: Like many triarylmethanes, Acid Blue 34 functions as a pH indicator.
Synthesis & Manufacturing Pathway
The industrial synthesis of Acid Blue 34 typically follows a condensation pathway involving Michler’s Ketone or similar benzophenone derivatives.[1]
Reaction Mechanism[2][3][4]
-
Condensation: 4,4'-Bis(dimethylamino)benzophenone (Michler's Ketone) is condensed with N-methyl-N-benzylaniline in the presence of a condensing agent (e.g., Phosphorus Oxychloride,
).[1][2][3] -
Sulfonation: The resulting intermediate is sulfonated using oleum or concentrated sulfuric acid to introduce the hydrophilic sulfonate groups.[2][3]
-
Neutralization: The acid form is converted to the sodium salt using Sodium Carbonate (
) or Sodium Hydroxide.[1][2][3]
Synthesis Workflow Diagram
Figure 1: Industrial synthesis pathway for C.I. Acid Blue 34 via condensation and sulfonation.[1][4]
Analytical Characterization & Quality Control
To ensure the integrity of the dye for research or industrial application, the following self-validating analytical protocol is recommended.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: Quantify purity and detect unreacted benzophenone intermediates.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Ammonium Acetate in Water (Buffer) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array (Monitor at 254 nm and 600 nm) |
| Retention Logic | Sulfonated dye elutes early (polar); Unreacted amines elute late.[1][2][3][5] |
UV-Vis Spectrophotometry[2][3][4]
-
Protocol: Dissolve 10 mg dye in 100 mL distilled water. Dilute 1:100. Scan 300–800 nm.[2][3]
-
Acceptance Criteria: Distinct peak at
(approx. 595 nm) with no significant shoulders at 400–500 nm (indicating degradation).[1][2][3]
Experimental Application: Protein Staining Mechanism
Acid Blue 34 binds to proteins via electrostatic interactions, similar to Coomassie Blue, but with different sensitivity due to its specific sulfonation pattern.[1][2]
Mechanism of Action
The dye functions as an anionic counter-ion .[3] In acidic environments (pH < 4), protein amine groups (Lysine, Arginine, Histidine) are protonated (
Staining Workflow
Figure 2: Thermodynamic mechanism of Acid Blue 34 interaction with protein substrates.
Safety & Handling (MSDS Highlights)
While Acid Blue 34 is generally considered low toxicity compared to basic dyes, standard laboratory safety is mandatory.[1]
-
Hazard Statements: May cause skin and eye irritation (H315, H319).[1][2][3] May cause respiratory irritation (H335).[1][2][3]
-
PPE: Nitrile gloves, safety goggles, and lab coat.[2]
-
Disposal: Do not discharge into drains.[1][2][3] Triarylmethane dyes can be persistent.[2][3][4] Dispose of via chemical incineration.[2][3]
References
-
Colour Index International. (n.d.).[1][2][3] C.I.[6][3][4][7][8][9][10][11] Acid Blue 34 (42561).[6][1][2][3][4][12] Society of Dyers and Colourists.[2][3][13] Retrieved from [Link]
-
PubChem. (2023).[1][2][3] Acid Blue 34 Sodium Salt - Compound Summary (CID 5474511).[1][2][3] National Center for Biotechnology Information.[2][3] Retrieved from [Link][1][2][3]
-
World Dye Variety. (2012).[1][2][3] Acid Blue 34 Properties and Manufacturing.[1][4][7] Retrieved from [Link]
Sources
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- 3. Acid Blue 120 | C33H23N5Na2O6S2 | CID 72586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. ACID BLUE 34 [drugfuture.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. AcidCyanineBlueGr(Ggr)(C.I.Blue120) | CAS 3529-01-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. echemi.com [echemi.com]
- 10. 4,4'-Bis(dimethylamino)benzophenone | C17H20N2O | CID 7031 - PubChem [pubchem.ncbi.nlm.nih.gov]
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